4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Boronic ester stability Protecting group Suzuki coupling

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a strategic building block that eliminates the instability and handling risks of free 4-formylphenylboronic acid. The pinacol ester protects against protodeboronation and oxidation, ensuring batch-to-batch reproducibility in Suzuki-Miyaura cross-coupling reactions. This is critical for pharmaceutical synthesis, conjugated polymer/COF fabrication, and molecular probe development (e.g., fluoride sensors). Choose this compound for predictable yields, extended shelf-life, and seamless integration into automated synthesis platforms. Request a bulk quote for gram-to-kilogram quantities.

Molecular Formula C13H17BO3
Molecular Weight 232.09 g/mol
CAS No. 128376-64-7
Cat. No. B166112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS128376-64-7
Molecular FormulaC13H17BO3
Molecular Weight232.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=O
InChIInChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-9H,1-4H3
InChIKeyDMBMXJJGPXADPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 128376-64-7): A Procurement-Focused Overview of a Key Aryl Boronic Ester Building Block


4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 128376-64-7), also known as 4-Formylphenylboronic acid pinacol ester, is a boronic ester derivative of benzaldehyde . Its molecular structure, C13H17BO3 with a molecular weight of 232.09 g/mol , features a pinacol boronate ester group, which serves as a protected form of a boronic acid [1]. This compound is a fundamental building block in organic synthesis, most notably for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl architectures [1].

Why 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Cannot Be Arbitrarily Substituted with Generic Boronic Acids


Substituting this specific pinacol ester with a generic boronic acid or an alternative building block introduces significant risks to synthetic reliability and process efficiency. The pinacol ester group is not merely a functional group; it is a strategic protecting group that mitigates the inherent instability and handling challenges associated with free boronic acids . Unprotected 4-formylphenylboronic acid is prone to protodeboronation and oxidation, leading to unpredictable yields, byproduct formation, and the need for stringent, often impractical, storage conditions [1]. This instability can undermine the reproducibility of critical coupling steps in complex syntheses, particularly in pharmaceutical and materials science applications where batch-to-batch consistency is paramount.

Quantitative Evidence for the Selection of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Over Analogues


Enhanced Stability of Pinacol Ester vs. Free Boronic Acid

The pinacol ester form of this compound offers quantifiable improvements in stability and handling compared to its free boronic acid counterpart, 4-formylphenylboronic acid. The pinacol ester moiety is a well-established protecting group that significantly reduces susceptibility to protodeboronation and oxidation, common degradation pathways for free boronic acids [1]. This class-level advantage directly translates to easier purification via column chromatography, a task that is often challenging for free boronic acids [2].

Boronic ester stability Protecting group Suzuki coupling

Commercial Availability with Consistently High Purity Specifications

The target compound is commercially available from multiple reputable suppliers with a consistently high purity specification, typically ≥97% as determined by Gas Chromatography (GC) . This is a critical differentiator from 4-formylphenylboronic acid, which is frequently supplied as a mixture containing variable amounts of its anhydride, necessitating additional characterization and purification steps before use . The high purity and well-defined nature of the pinacol ester minimize the introduction of unknown variables into research workflows.

Purity specification Quality control Chemical procurement

Inferior Suzuki Coupling Yield Compared to Novel Epin Esters

While the pinacol ester of 4-formylphenylboronic acid is a robust and widely used reagent, it is important to note that it does not represent the absolute pinnacle of reactivity in Suzuki couplings. A 2022 study demonstrated that a novel class of aryl boronic esters, specifically 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s], provided higher yields of desired biaryl products in Suzuki-Miyaura couplings compared to their corresponding pinacol ester counterparts [1]. This highlights a trade-off: the pinacol ester offers a balanced profile of stability and reactivity, while other esters may offer higher reactivity at the potential cost of stability or commercial accessibility.

Suzuki-Miyaura coupling Reaction yield Boronic ester comparison

Optimal Research and Industrial Application Scenarios for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde


Medicinal Chemistry: Synthesis of Biaryl Pharmacophores

This compound is an ideal building block for the synthesis of biaryl-containing drug candidates via Suzuki-Miyaura coupling. Its high purity and stability ensure reliable introduction of a formyl-substituted phenyl ring, a common motif in pharmaceuticals. The enhanced stability of the pinacol ester over the free boronic acid is particularly advantageous in complex, multi-step medicinal chemistry syntheses where protecting group strategy and reliable coupling steps are critical [1].

Materials Science: Precursor for Conjugated Organic Materials

The combination of a reactive boronic ester and an aldehyde functional group makes this compound a versatile monomer for constructing conjugated polymers, covalent organic frameworks (COFs), and other advanced materials. The pinacol ester serves as a stable, protected handle for polymerization via Suzuki coupling, while the aldehyde group can be used for post-polymerization functionalization, such as imine or hydrazone formation [1].

Chemical Biology: Development of Fluorescent Probes and Sensors

The boronate ester group can selectively bind to fluoride ions, inducing a measurable change in the molecule's optoelectronic properties [2]. This makes the compound a candidate for designing novel fluoride sensors. Furthermore, its ability to form reversible covalent bonds with diols allows for the development of probes for carbohydrates and glycoproteins, which are important targets in chemical biology [2].

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